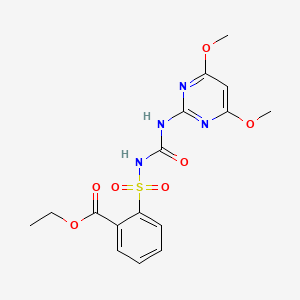![molecular formula C33H33CaF2N2O5+ B15288880 Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B15288880.png)
Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate is a complex organic compound with multiple functional groups, including fluorophenyl, phenylcarbonimidoyl, propan-2-ylpyrrol-1-yl, and dihydroxyheptanoate . This compound has been extensively studied, and its properties and applications are well-documented .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate involves multiple steps, including the formation of the pyrrole ring, introduction of the fluorophenyl groups, and the final coupling with calcium . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products: The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the molecule .
Scientific Research Applications
Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . Industrially, it may be used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other fluorophenyl derivatives and pyrrole-based molecules . These compounds share structural similarities but may differ in their functional groups and overall molecular architecture .
Uniqueness: Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C33H33CaF2N2O5+ |
|---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H34F2N2O5.Ca/c1-20(2)31-30(33(42)36-25-14-12-24(35)13-15-25)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)37(31)17-16-26(38)18-27(39)19-28(40)41;/h3-15,20,26-27,38-39H,16-19H2,1-2H3,(H,36,42)(H,40,41);/q;+2/p-1 |
InChI Key |
WOOPXICHBIRBQW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



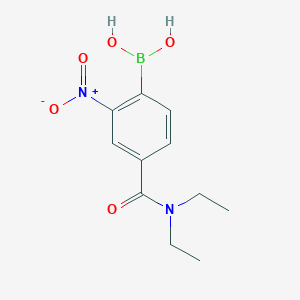
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B15288830.png)
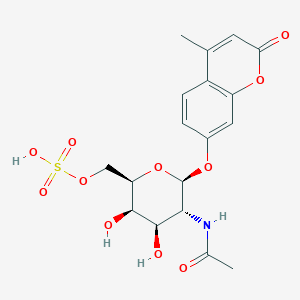
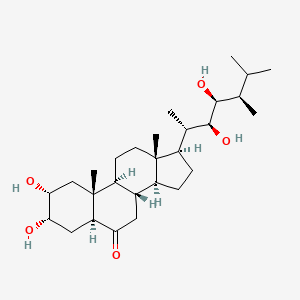
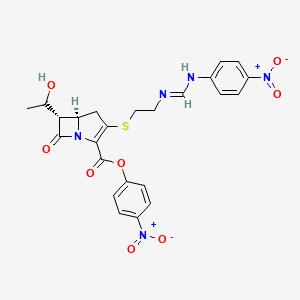
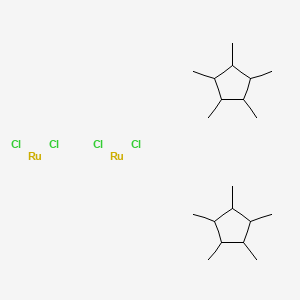
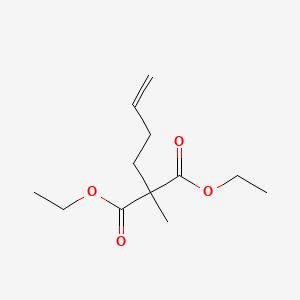
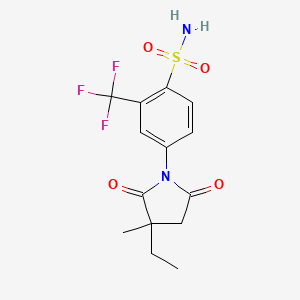
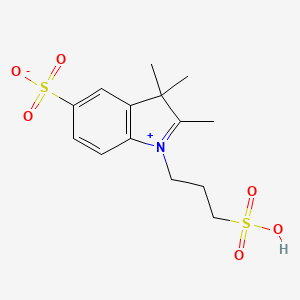
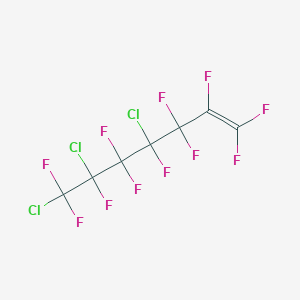
![azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15288872.png)
